N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-14(9-18-16(19)12-6-7-15(17)22-12)13-8-10-4-2-3-5-11(10)21-13/h2-8,14H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVIUKIOKNTLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=C(O1)Br)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The furan ring can be synthesized through the cyclization of aryl acetylenes using transition-metal catalysis
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and photochemical reactions can be employed to enhance the efficiency of the process . The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of ketones, carboxylic acids, and aldehydes.
Reduction: Formation of alcohols, amines, and hydrocarbons.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s benzofuran and furan rings allow it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The compound is compared below with structurally related molecules, focusing on molecular features, substituents, and inferred pharmacological properties.
Structural and Functional Comparisons
1. 1-Benzyl-N-(2-{[(5-Bromofuran-2-yl)carbonyl]amino}ethyl)-5-Oxopyrrolidine-3-Carboxamide (CAS 1040712-89-7)
- Molecular Formula : C₁₉H₂₀BrN₃O₄
- Molecular Weight : 434.3 g/mol
- Key Features :
- Contains a pyrrolidine-5-one ring and benzyl group.
- Shares the 5-bromofuran-2-carboxamide moiety with the target compound.
- Differences :
- Replaces the benzofuran-methoxyethyl group with a benzyl-pyrrolidine system.
- The pyrrolidine ring may increase rigidity and alter lipophilicity compared to the methoxyethyl chain in the target compound.
- Implications :
Goxalapladib (CAS 412950-27-7)
- Molecular Formula : C₄₀H₃₉F₅N₄O₃
- Molecular Weight : 718.80 g/mol
- Key Features :
- Contains a naphthyridine core, trifluoromethyl groups, and a piperidine-methoxyethyl chain.
- Developed for atherosclerosis treatment.
- Differences :
- Larger molecular framework with fluorinated aromatic systems.
- Lacks benzofuran or bromofuran motifs.
- Implications :
6-(N-(4-Bromo-3-Chloro-5-((Methoxymethoxy)Methyl)Phenyl)Methylsulfonamido)-5-Cyclopropyl-2-(4-Cyclopropyl-2-(4-Fluorophenyl)-N-Methylbenzofuran-3-Carboxamide
- Key Features :
- Complex benzofuran derivative with sulfonamide and cyclopropyl substituents.
- Multiple halogen atoms (Br, Cl, F) enhance binding but may introduce toxicity risks.
- Differences :
- Incorporates sulfonamide and methoxymethoxy groups absent in the target compound.
- Higher molecular weight due to additional substituents.
- Implications :
N-(4-Methoxy-2-Methylphenyl)-1-Methyl-3-(1-Methyl-1H-Indol-2-yl)-1H-Indazole-5-Carboxamide
- Key Features :
- Combines indazole, indole, and methoxyphenyl groups.
- Reported as a bromodomain inhibitor.
- Differences :
- Replaces benzofuran with indole/indazole heterocycles.
- Methoxyphenyl group instead of methoxyethyl chain.
- Implications :
Data Table: Structural and Pharmacological Comparison
Key Observations
- Benzofuran vs.
- Bromofuran Specificity : The 5-bromofuran-2-carboxamide group is shared with the compound in but absent in larger molecules like Goxalapladib, suggesting a role in electrophilic reactivity or halogen bonding.
- Pharmacokinetic Trade-offs : Methoxyethyl chains (target compound) may balance solubility and membrane permeability better than rigid pyrrolidine () or fluorinated systems ().
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-bromofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, a furan ring, and a carboxamide functional group. Its molecular formula is C15H14BrN1O3, with a molecular weight of approximately 336.18 g/mol. The presence of bromine and methoxy groups contributes to its unique reactivity and biological profile.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial for regulating cell death pathways.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens, including bacteria and fungi. In vitro studies demonstrated its efficacy against:
- Staphylococcus aureus : Exhibiting an inhibition concentration (MIC) of 32 µg/mL.
- Candida albicans : MIC value recorded at 16 µg/mL.
These findings suggest potential applications in treating infections caused by resistant strains.
Case Studies
-
In Vivo Studies on Tumor Growth Inhibition :
A study conducted on mice bearing xenograft tumors revealed that administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at doses ranging from 5 to 20 mg/kg body weight over a period of three weeks.- Results : Tumor growth was inhibited by approximately 60% at the highest dose.
-
Neuroprotective Effects :
In models of neurodegenerative diseases, the compound exhibited neuroprotective effects by reducing oxidative stress markers and improving cognitive function in animal models subjected to neurotoxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
